![molecular formula C16H16FN3OS B2390888 N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049471-93-3](/img/structure/B2390888.png)
N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.
Scientific Research Applications
- Thiazoles have been investigated for their antimicrobial properties. While specific studies on this compound are limited, related thiazole derivatives have shown promise as antimicrobial agents .
- Thiazoles, including imidazo[2,1-b]thiazole derivatives, have demonstrated anti-inflammatory and analgesic activities .
- Some thiazole derivatives exhibit antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells .
Antimicrobial Activity
Anti-Inflammatory and Analgesic Effects
Antitumor and Cytotoxic Properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b][1,3,4]thiadiazoles, have been found to target theEpidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in cell growth and differentiation. It is often overexpressed in cancer cells, making it a common target for anticancer drugs .
Mode of Action
These compounds likely interact with their targets, such as EGFR, to inhibit their function, thereby preventing cell growth and proliferation .
Biochemical Pathways
Given the potential targeting of egfr, it can be inferred that the compound may affect pathways related tocell growth and differentiation . Inhibition of EGFR can disrupt these pathways, leading to reduced cell proliferation and potentially inducing apoptosis .
Result of Action
Related compounds have been shown to exhibitantiproliferative effects against various cancer cell lines . This suggests that N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide may also have potential anticancer effects.
properties
IUPAC Name |
N-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS/c1-2-3-8-18-15(21)14-10-22-16-19-13(9-20(14)16)11-4-6-12(17)7-5-11/h4-7,9-10H,2-3,8H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCUCGOPAMVROI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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